molecular formula C15H17NO4 B2794576 N-(3-(furan-2-yl)-3-hydroxypropyl)-3-methoxybenzamide CAS No. 1421476-23-4

N-(3-(furan-2-yl)-3-hydroxypropyl)-3-methoxybenzamide

Cat. No. B2794576
CAS RN: 1421476-23-4
M. Wt: 275.304
InChI Key: QXKJTVANAMWMBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(3-(furan-2-yl)-3-hydroxypropyl)-3-methoxybenzamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The molecule also includes a benzamide group, which is a carboxamide derived from benzoic acid .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. Furan derivatives are known to participate in a variety of reactions. For example, the reaction between acetophenone and furfural (an aldehyde) in a basic medium yields the chalcone: (E)-3-(furan-2-yl)-1-phenylprop-2-ene-1-one .

Scientific Research Applications

Antimicrobial Activity

Compounds with a similar structure to N-(3-(furan-2-yl)-3-hydroxypropyl)-3-methoxybenzamide have been found to exhibit antimicrobial activity . For instance, 3-aryl-3-(furan-2-yl)propenoic acid derivatives, which can be synthesized from 3-(furan-2-yl)propenoic acids and their esters, demonstrate good antimicrobial activity against yeast-like fungi Candida albicans .

Antifungal Drug Development

Research on 2-arylthio-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide derivatives, which share a similar furan structure, revealed significant antifungal activity. This suggests potential applications in antifungal drug development.

Synthesis of Novel Compounds

The furan structure in N-(3-(furan-2-yl)-3-hydroxypropyl)-3-methoxybenzamide can be used in the synthesis of novel compounds. For example, a novel method of synthesis of 3-aryl-3-(furan-2-yl)propenoic acid derivatives has been developed based on hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions in neat triflic acid TfOH .

Cytotoxic Effects

Compounds with a similar structure to N-(3-(furan-2-yl)-3-hydroxypropyl)-3-methoxybenzamide have been found to exhibit cytotoxic effects . For instance, all tested chalcones, which share a similar structure, give different cytotoxic effects toward lung carcinoma .

Antibacterial Activity

Furan-containing compounds, like N-(3-(furan-2-yl)-3-hydroxypropyl)-3-methoxybenzamide, exhibit a wide range of advantageous biological and pharmacological characteristics, including antibacterial activity . They have been employed as medicines in a number of distinct disease areas .

Combatting Microbial Resistance

The furan structure in N-(3-(furan-2-yl)-3-hydroxypropyl)-3-methoxybenzamide can be used to combat microbial resistance. The crucial facts presented in the realm of medicinal chemistry may aid in the creation of more effective and secure antimicrobial agents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. As with any chemical, appropriate safety measures should be taken when handling it. Unfortunately, without more specific information, it’s difficult to provide a detailed safety assessment .

Future Directions

The future research directions involving this compound could be vast, given the wide range of applications of furan derivatives. They are used in the synthesis of many fine chemicals, pharmaceuticals, polymers, resins, solvents, adhesives, fungicides, paints, antifreezes, fuels, and others . Further studies could explore its potential uses in these or other areas.

properties

IUPAC Name

N-[3-(furan-2-yl)-3-hydroxypropyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-19-12-5-2-4-11(10-12)15(18)16-8-7-13(17)14-6-3-9-20-14/h2-6,9-10,13,17H,7-8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKJTVANAMWMBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCC(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.